Hydrolysis Kinetics: p-Dimethylaminophenyl Isocyanate vs. Phenyl Isocyanate
The electron-donating para-dimethylamino group significantly retards hydrolytic degradation relative to unsubstituted phenyl isocyanate. In aqueous solution, the observed first-order hydrolysis rate constant for p-dimethylaminophenyl isocyanate is substantially lower than that of phenyl isocyanate under comparable conditions, attributable to reduced electrophilicity at the isocyanate carbon due to resonance donation from the dimethylamino substituent [1]. This kinetic difference has direct implications for shelf-life, formulation stability, and handling protocols in moisture-sensitive applications.
| Evidence Dimension | Hydrolysis rate constant (aqueous, 25 °C) |
|---|---|
| Target Compound Data | k = 1.38 × 10⁻³ s⁻¹ (at pH independent region) |
| Comparator Or Baseline | Phenyl isocyanate: k = 6.86 × 10⁻³ s⁻¹ |
| Quantified Difference | ~5-fold slower hydrolysis |
| Conditions | Aqueous solution, 25 °C, pH independent region |
Why This Matters
Procurement of p-dimethylaminophenyl isocyanate over phenyl isocyanate provides approximately 5× greater hydrolytic stability, reducing moisture sensitivity during storage and enabling aqueous biphasic reactions.
- [1] Mader PM. Hydrolysis kinetics for p-dimethylaminophenyl isocyanate in aqueous solutions. J Org Chem. 1968;33:2253–2260. View Source
